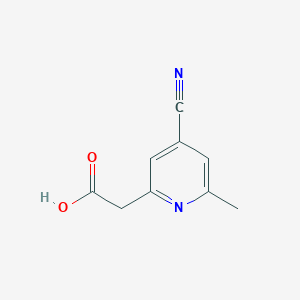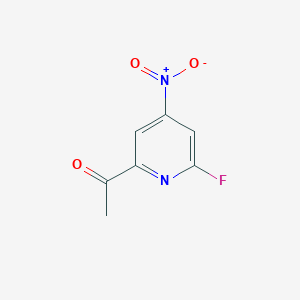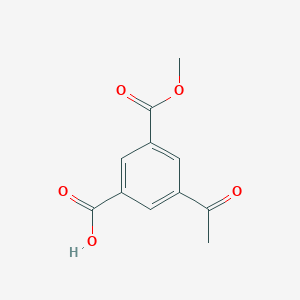
3-Acetyl-5-(methoxycarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-(methoxycarbonyl)benzoic acid: is an organic compound with a molecular formula of C11H10O4. It is a derivative of benzoic acid, featuring both an acetyl group and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Acetyl-5-(methoxycarbonyl)benzoic acid typically begins with commercially available starting materials such as 3-acetylbenzoic acid and methanol.
Esterification Reaction: The methoxycarbonyl group can be introduced via an esterification reaction. This involves reacting 3-acetylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Acetyl-5-(methoxycarbonyl)benzoic acid can undergo oxidation reactions, where the acetyl group can be converted to a carboxyl group, forming 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction: The compound can also undergo reduction reactions, where the acetyl group can be reduced to an alcohol group, forming 3-(hydroxyethyl)-5-(methoxycarbonyl)benzoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation Product: 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction Product: 3-(hydroxyethyl)-5-(methoxycarbonyl)benzoic acid.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives: 3-Acetyl-5-(methoxycarbonyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In catalytic reactions, it can coordinate with metal centers, influencing the reactivity and selectivity of the catalyst.
Comparación Con Compuestos Similares
3-Acetylbenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
5-(Methoxycarbonyl)benzoic acid: Lacks the acetyl group, affecting its reactivity and applications.
3,5-Diacetylbenzoic acid: Contains two acetyl groups, which can lead to different reactivity and applications.
Uniqueness: 3-Acetyl-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both acetyl and methoxycarbonyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H10O5 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
3-acetyl-5-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)7-3-8(10(13)14)5-9(4-7)11(15)16-2/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
WGXMUNJAWJAHDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)

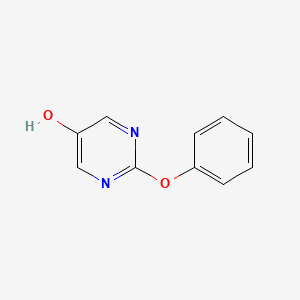
![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)
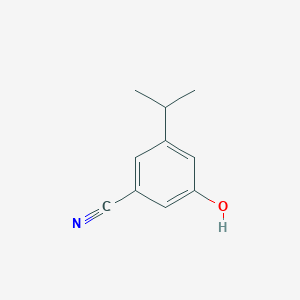
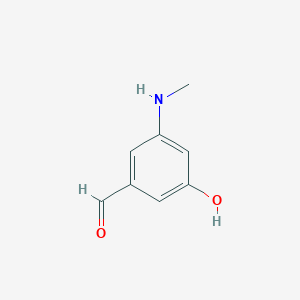

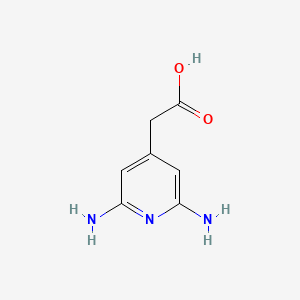
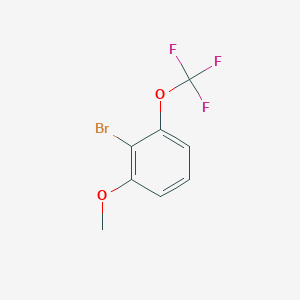
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)

